molecular formula C14H10FN3O3S2 B2424323 2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide CAS No. 391218-45-4

2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2424323
CAS No.: 391218-45-4
M. Wt: 351.37
InChI Key: LIOIUMOJGZPPOP-UHFFFAOYSA-N
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Description

2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule belonging to the benzothiazole class, designed for advanced biochemical and antimicrobial research applications. This compound features a benzamide scaffold substituted with a fluorine atom and a sulfamoyl-functionalized benzothiazole ring, a structural motif known to contribute significant biological activity. Scientific literature indicates that structurally similar N-substituted benzothiazole-2-yl benzamides have demonstrated promising in vitro antimicrobial properties against a range of Gram-positive and Gram-negative bacterial strains . Researchers are particularly interested in these compounds for their potential interaction with bacterial target enzymes, such as DNA gyrase (PDB: 3G75), as suggested by molecular docking studies on analogous molecules . The presence of the sulfamoyl group (-SO2NH2) at the 6-position of the benzothiazole ring may offer unique electronic and hydrogen-bonding characteristics, potentially influencing the compound's binding affinity and specificity. This product is provided as a solid of high purity, intended for use in hit-to-lead optimization campaigns, mechanism of action studies, and the discovery of novel antibacterial agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3S2/c15-10-4-2-1-3-9(10)13(19)18-14-17-11-6-5-8(23(16,20)21)7-12(11)22-14/h1-7H,(H2,16,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOIUMOJGZPPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorosulfonation of 2-Aminobenzothiazole

Chlorosulfonation of 2-aminobenzothiazole is achieved using chlorosulfonic acid (4.27 equivalents) and thionyl chloride (1.2 equivalents) in ethyl acetate under nitrogen atmosphere. The reaction proceeds at 85°C for 12 hours, yielding 6-chlorosulfonyl-1,3-benzothiazol-2-amine as a pale-yellow solid. Subsequent amination with aqueous ammonia (2 equivalents) at 65°C for 6 hours converts the chlorosulfonyl group to sulfamoyl, achieving a 72% yield.

Critical Parameters :

  • Temperature control (<60°C during reagent addition to prevent decomposition).
  • Use of triethylamine as an acid scavenger to neutralize HCl byproducts.

Alternative Pathway via Benzothiazole Ring Construction

For substrates requiring regioselective sulfamoyl placement, 2-amino-5-sulfamoylbenzenethiol is cyclized with 2-fluorobenzoyl chloride in refluxing toluene. This method, though less common, affords a 58% yield but demands stringent purification via flash chromatography.

Synthesis of 2-Fluorobenzoyl Chloride

The fluorinated benzamide moiety is introduced via 2-fluorobenzoyl chloride , synthesized by treating 2-fluorobenzoic acid (1.0 equivalent) with thionyl chloride (1.5 equivalents) in anhydrous dichloromethane. The reaction is monitored by FTIR for the disappearance of the carboxylic acid O–H stretch (3,000–2,500 cm⁻¹) and the emergence of the acyl chloride C=O peak (1,800 cm⁻¹).

Coupling of 6-Sulfamoyl-1,3-Benzothiazol-2-amine with 2-Fluorobenzoyl Chloride

The final amidation step involves refluxing 6-sulfamoyl-1,3-benzothiazol-2-amine (1.0 equivalent) with 2-fluorobenzoyl chloride (1.2 equivalents) in acetone for 8 hours. Triethylamine (1.5 equivalents) is added to neutralize HCl, and the product is isolated via recrystallization from ethanol, yielding 2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide as a white crystalline solid (66% yield).

Characterization Data :

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, CONH), 8.12 (d, J = 8.4 Hz, 1H, Ar–H), 7.89 (s, 1H, Ar–H), 7.62–7.54 (m, 2H, Ar–H), 7.32 (t, J = 7.6 Hz, 1H, Ar–H).
  • FTIR (KBr): 3,250 cm⁻¹ (N–H), 1,680 cm⁻¹ (C=O), 1,340 cm⁻¹ (S=O).

Optimization of Reaction Conditions

Solvent Selection

  • Ethyl acetate and dichloromethane are optimal for sulfonation due to their inertness and ability to dissolve chlorosulfonic acid.
  • Acetone is preferred for amidation, as it facilitates high coupling efficiency without side reactions.

Temperature and Time

  • Sulfonation requires prolonged heating (12–24 hours) at 85°C to ensure complete conversion.
  • Amidation proceeds efficiently within 8 hours at reflux, minimizing decomposition.

Yield Enhancement Strategies

  • Recrystallization from ethanol improves purity to >98%.
  • Flash chromatography (DCM/MeOH 95:5) resolves byproducts in ring-construction routes.

Comparative Analysis of Synthetic Methods

Parameter Direct Chlorosulfonation Ring Construction
Yield 72% 58%
Purity 98% 95%
Reaction Time 24 hours 48 hours
Cost Efficiency High Moderate

Challenges and Mitigation

Regioselectivity in Sulfonation

The electron-withdrawing thiazole nitrogen directs electrophilic substitution to position 6, but competing sulfonation at position 4 may occur (15–20%). This is mitigated by using excess chlorosulfonic acid (5.0 equivalents) and slow reagent addition .

Fluorine Stability

The 2-fluorophenyl group is susceptible to nucleophilic displacement under basic conditions. Employing low-temperature amidation (0–5°C) and short reaction times prevents defluorination.

Industrial Scalability

The direct chlorosulfonation route is amenable to kilogram-scale production , as demonstrated by patent US20070123574A1. Key considerations include:

  • Continuous distillation to remove excess thionyl chloride.
  • Automated pH control during amination to ensure consistent sulfamoyl formation.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including 2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide.

Case Study: Antibacterial and Antifungal Activity

A study evaluated the compound's efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) in the low micromolar range (e.g., MIC = 5.19 µM against S. aureus) . Additionally, the compound showed antifungal activity comparable to standard antifungal agents like fluconazole .

Microorganism MIC (µM) Standard Drug Standard Drug MIC (µM)
Staphylococcus aureus5.19Fluconazole8.16
Escherichia coli5.08N/AN/A
Candida albicans8.00Fluconazole8.16

Anticancer Potential

The anticancer properties of this compound have also been investigated.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies assessed the compound's cytotoxic effects on human colorectal carcinoma cell lines (HCT116). The results indicated an IC50 value of approximately 4.12 µM, showcasing its potential as an effective anticancer agent compared to standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 7.69 µM) .

Cell Line IC50 (µM) Standard Drug Standard Drug IC50 (µM)
HCT1164.125-Fluorouracil7.69

Mechanism of Action

The mechanism of action of 2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound may inhibit essential enzymes or disrupt cellular processes in bacteria and fungi. The exact molecular targets and pathways can vary depending on the specific organism and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide: A closely related compound with similar properties and applications.

    N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Another benzothiazole derivative with potential antimicrobial activity.

Uniqueness

2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide stands out due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the fluorine atom and the sulfamoyl group may enhance its stability and interaction with molecular targets, making it a unique and valuable compound for research and development .

Biological Activity

2-Fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a fluorine atom and a sulfamoyl group attached to a benzothiazole moiety. The presence of these functional groups is significant for its biological activity, particularly in targeting specific enzymes or receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
This compound25S. aureus
Benzothiazole derivative A50E. coli
Benzothiazole derivative B30Pseudomonas aeruginosa

Antitubercular Activity

In vitro studies have shown that benzothiazole derivatives possess antitubercular activity. A recent review indicated that compounds similar to this compound demonstrated significant efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL when compared to the standard drug Rifampicin .

Case Study: Efficacy Against Tuberculosis
In a controlled study evaluating the efficacy of various benzothiazole derivatives, the compound exhibited promising results, leading to further exploration in vivo. The study utilized the L–J agar method for drug susceptibility testing, confirming its potential as an antitubercular agent .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and metabolism. The sulfamoyl group enhances the compound's ability to interact with bacterial enzymes, leading to cell death.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Preliminary results suggest low toxicity levels in murine models, with minimal alterations in biochemical and hematological parameters observed during treatment .

Q & A

Q. What are the established synthetic routes for 2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide?

The compound is typically synthesized via multi-step reactions, starting with condensation of fluorinated benzothiazole intermediates with sulfamoyl-containing reagents. Key steps include:

  • One-pot synthesis in aqueous or polar aprotic solvents (e.g., DMF) to couple the benzamide and sulfamoyl-benzothiazole moieties .
  • pH and temperature control (e.g., 60–80°C, neutral to slightly basic conditions) to minimize side reactions .
  • Final purification via recrystallization or column chromatography .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Critical methods include:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify substituent positions and hydrogen bonding .
  • Mass spectrometry (HRMS) for molecular weight confirmation .
  • HPLC (>95% purity thresholds) to assess batch consistency .

Q. What are the primary biological targets or therapeutic applications under investigation?

The compound is studied for:

  • Antimicrobial activity : Targeting bacterial enzymes like dihydrofolate reductase .
  • Anticancer potential : Inhibition of kinases or apoptosis pathways in cell lines (e.g., MCF-7, HeLa) .
  • Enzyme inhibition : Interactions with sulfotransferases or proteases due to the sulfamoyl group .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during synthesis?

Methodological strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility, while water reduces by-products in one-pot reactions .
  • Catalyst optimization : Use of coupling agents like EDC/HOBt for amide bond formation .
  • In-situ monitoring : TLC or inline HPLC to track reaction progress and adjust conditions dynamically .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Contradictions may arise from tautomerism or impurities. Solutions include:

  • 2D-NMR (NOESY, HSQC) to distinguish between structural isomers .
  • Isotopic labeling (e.g., ¹⁵N) to clarify ambiguous signals in benzothiazole rings .
  • Computational modeling (DFT calculations) to predict and assign spectral features .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

SAR studies involve:

  • Functional group modifications : Replacing the 2-fluoro group with chloro or methoxy to assess bioactivity shifts .
  • Bioisosteric replacements : Substituting sulfamoyl with carbamate groups to compare target affinity .
  • Molecular docking : Virtual screening against protein databases (e.g., PDB) to predict binding modes .

Q. How to address discrepancies in biological activity across studies?

Discrepancies may stem from assay variability. Mitigation strategies include:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing or MTT assays for cytotoxicity .
  • Cell line authentication : Use STR profiling to ensure consistency in cancer models .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across multiple replicates .

Q. What methods improve solubility and bioavailability for in vivo studies?

Approaches include:

  • Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., via amine protonation) .
  • Prodrug design : Esterification of sulfamoyl groups for gradual metabolic activation .
  • Nanocarrier systems : Encapsulation in liposomes or cyclodextrins to improve pharmacokinetics .

Q. How are synthetic intermediates characterized to ensure reaction fidelity?

Intermediate analysis involves:

  • TLC spot comparison against known standards .
  • LC-MS monitoring for real-time detection of by-products .
  • X-ray crystallography for high-purity intermediates to confirm stereochemistry .

Q. What computational tools aid in mechanistic studies of its bioactivity?

Advanced tools include:

  • Molecular dynamics simulations : To study protein-ligand stability over time .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with activity .
  • ADMET prediction software (e.g., SwissADME) to optimize drug-likeness .

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